5-Butoxy-3-methylpent-3-en-1-yne
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Overview
Description
5-Butoxy-3-methylpent-3-en-1-yne is an organic compound with the molecular formula C10H16O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alkyne and an alkene functional group, as well as a butoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-3-methylpent-3-en-1-yne typically involves the reaction of 3-methyl-3-penten-1-yne with butanol in the presence of a strong acid catalyst. The reaction proceeds via an addition-elimination mechanism, where the butanol adds to the alkyne, followed by the elimination of water to form the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-3-methylpent-3-en-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 5-butoxy-3-methylpent-3-en-2-one or 5-butoxy-3-methylpentanoic acid.
Reduction: Formation of 5-butoxy-3-methylpent-3-ene or 5-butoxy-3-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butoxy-3-methylpent-3-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Butoxy-3-methylpent-3-en-1-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-penten-1-yne: A structurally similar compound with a methyl group instead of a butoxy group.
5-Methylhept-3-yne: Another alkyne with a similar carbon backbone but different substituents.
3-Ethyl-3-methylpent-1-yne: A compound with an ethyl and a methyl group instead of a butoxy group.
Uniqueness
5-Butoxy-3-methylpent-3-en-1-yne is unique due to the presence of both an alkyne and an alkene functional group, as well as a butoxy substituent
Properties
CAS No. |
61753-33-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
5-butoxy-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C10H16O/c1-4-6-8-11-9-7-10(3)5-2/h2,7H,4,6,8-9H2,1,3H3 |
InChI Key |
FXXNVYPPMXDGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=C(C)C#C |
Origin of Product |
United States |
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